molecular formula C11H11N B076354 1-Phenylcyclobutanecarbonitrile CAS No. 14377-68-5

1-Phenylcyclobutanecarbonitrile

Cat. No.: B076354
CAS No.: 14377-68-5
M. Wt: 157.21 g/mol
InChI Key: DHIDUDPFTZJPCQ-UHFFFAOYSA-N
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Description

1-Phenylcyclobutanecarbonitrile is an organic compound with the molecular formula C11H11N. It is characterized by a cyclobutane ring substituted with a phenyl group and a cyano group. This compound is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

1-Phenylcyclobutanecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.

    Biology: It is used in the development of bioactive compounds and as a precursor in the synthesis of pharmaceuticals.

    Medicine: Research has explored its potential as a component in drug development, particularly for its role in synthesizing compounds with therapeutic properties.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Safety and Hazards

1-Phenylcyclobutanecarbonitrile is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

1-Phenylcyclobutanecarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of benzylacetonitrile with sodium hydride in N,N-dimethylformamide (DMF) at 0°C, followed by the addition of 1,3-dibromopropane. The reaction mixture is then stirred at room temperature for several hours . Industrial production methods may vary, but they typically involve similar reaction conditions and reagents to ensure high yield and purity.

Chemical Reactions Analysis

1-Phenylcyclobutanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 1-phenylcyclobutylamine.

    Substitution: The phenyl and cyano groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-Phenylcyclobutanecarbonitrile varies depending on its specific application. In general, the compound interacts with molecular targets through its phenyl and cyano functional groups. These interactions can modulate biological pathways and processes, leading to the desired effects. For example, phenylcyclobutyl derivatives have been identified as selective inhibitors of certain enzymes, which can be active both in vitro and in vivo.

Comparison with Similar Compounds

1-Phenylcyclobutanecarbonitrile can be compared with other similar compounds, such as:

    Cyclobutanecarbonitrile: Lacks the phenyl group, resulting in different chemical and biological properties.

    Phenylacetonitrile: Contains a phenyl group but lacks the cyclobutane ring, leading to different reactivity and applications.

    1-Phenylcyclobutylamine: Formed by the reduction of this compound, with different functional groups and properties.

The uniqueness of this compound lies in its combination of a cyclobutane ring, phenyl group, and cyano group, which provides a versatile platform for chemical modifications and applications .

Properties

IUPAC Name

1-phenylcyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11N/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIDUDPFTZJPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162540
Record name 1-Phenylcyclobutanecarbonitrile
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Molecular Weight

157.21 g/mol
Source PubChem
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CAS No.

14377-68-5
Record name 1-Phenylcyclobutanecarbonitrile
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Record name 1-Phenylcyclobutanecarbonitrile
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Record name 1-Phenylcyclobutanecarbonitrile
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Record name 1-PHENYLCYCLOBUTANECARBONITRILE
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Synthesis routes and methods

Procedure details

Sodium hydride (1.54 g, 64.1 mmol) dissolved in DMF (15 ml) and cooled to 0° C. Phenyl acetonitrile (3 g, 25.6 mmol) and 1,3-dibromopropane (5.2 g, 25.6 mmol) were dissolved in DMF (15 ml) and added to above mixture drop-wise at 0° C. This mixture was heated to rt and continued stirring for 2 h. Work up (H2O/Toluene) afforded the title compound (2.61 g) as crude, which was used in the next without further purification.
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
5.2 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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